3-Nitro-5-(trifluoromethyl)benzaldehyde CAS number
3-Nitro-5-(trifluoromethyl)benzaldehyde CAS number
An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzaldehyde: A Keystone Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 3-Nitro-5-(trifluoromethyl)benzaldehyde (CAS No. 284047-98-9), a critical chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the compound's synthesis, explains the causality behind its reactivity, details its strategic application in medicinal chemistry, and provides robust, self-validating protocols for its use and characterization. We explore how its unique trifunctional aromatic scaffold—featuring an electrophilic aldehyde, a meta-directing nitro group, and a lipophilic trifluoromethyl group—offers a powerful platform for constructing complex molecular architectures with therapeutic potential.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of synthetic organic chemistry and drug discovery, the selection of starting materials is a decision of paramount strategic importance. The ideal building block is not merely a collection of atoms but a carefully arranged constellation of functional groups that offers predictable reactivity, diverse derivatization potential, and the ability to impart desirable physicochemical properties to the final molecule. 3-Nitro-5-(trifluoromethyl)benzaldehyde is an exemplary embodiment of this principle.
Its structure is deceptively simple, yet it provides three distinct points of chemical interaction and property modulation:
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The Aldehyde Group: A versatile chemical handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig olefination, and aldol condensations.
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The Nitro Group: A strong electron-withdrawing group that deactivates the aromatic ring, directing incoming electrophiles to the meta position. It can also be reduced to an amine, providing a secondary point for diversification.
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The Trifluoromethyl (CF3) Group: A cornerstone of modern medicinal chemistry, the CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for optimizing the pharmacokinetic profile of a drug candidate.[1]
This guide will dissect these features, providing not just the "what" but the "why" behind the compound's utility, grounded in mechanistic principles and field-proven applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The identity and purity of 3-Nitro-5-(trifluoromethyl)benzaldehyde are confirmed by its unique physicochemical and spectroscopic data.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 284047-98-9 | [2][3][4] |
| Molecular Formula | C₈H₄F₃NO₃ | [3][5] |
| Molecular Weight | 219.12 g/mol | [3][5] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [3] |
| SMILES | O=CC1=CC(C(F)(F)F)=CC(=O)=C1 | [3][5] |
| InChIKey | URVBLBRJDUDNKP-UHFFFAOYSA-N |[5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 3-Nitro-5-(trifluoromethyl)benzaldehyde is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The most logical and industrially viable route involves the nitration of 3-(trifluoromethyl)benzaldehyde.
The "Why": Directing Group Effects
The key to this synthesis is understanding the directing effects of the substituents already on the benzene ring. Both the aldehyde (-CHO) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and are therefore meta-directors. This is a crucial feature, as it ensures that the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add at the position meta to both groups, leading to the desired 3,5-disubstituted product with high regioselectivity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Nitro-5-(trifluoromethyl)benzaldehyde.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system. Each step includes a rationale and a quality control checkpoint.
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Preparation of the Nitrating Mixture (The Electrophile Source):
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Action: In a three-neck flask equipped with a thermometer and an addition funnel, slowly add concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath. Maintain the temperature below 10°C.[6]
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Causality: Sulfuric acid is a stronger acid and dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the key electrophile for the reaction.[3] Controlling the temperature is critical to prevent runaway reactions and the formation of byproducts.[3]
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QC Checkpoint: The mixture should be a clear, homogenous solution.
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Nitration Reaction (The Core Transformation):
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Action: Slowly add 3-(trifluoromethyl)benzaldehyde to the chilled nitrating mixture dropwise via the addition funnel. The rate of addition must be controlled to keep the internal temperature between 10-15°C.[6] After addition is complete, allow the mixture to stir at room temperature overnight.
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Causality: The electron-rich pi system of the benzene ring acts as a nucleophile, attacking the nitronium ion. The strong deactivating nature of the -CHO and -CF₃ groups necessitates the potent electrophile generated by the mixed acid system. Overnight stirring ensures the reaction proceeds to completion.
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QC Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates a successful reaction.
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Workup and Isolation (Purification):
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Action: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a yellow solid.[6] Isolate the solid by vacuum filtration and wash thoroughly with cold water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid.
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Causality: The product is a non-polar organic solid, making it insoluble in the cold aqueous acidic mixture. Pouring onto ice serves to quench the reaction and precipitate the product. The bicarbonate wash is a critical purification step.
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QC Checkpoint: The pH of the filtrate after the bicarbonate wash should be neutral.
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Final Purification (Recrystallization):
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Action: Recrystallize the crude solid from a suitable solvent system, such as a toluene/petroleum ether mixture.[6] Dissolve the solid in a minimum amount of hot toluene and then add petroleum ether until turbidity is observed, then allow to cool slowly.
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Causality: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the mother liquor.
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QC Checkpoint: The final product should be a crystalline solid with a sharp melting point. Purity should be confirmed by NMR and HPLC analysis (see Section 6.0).
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Synthetic Utility: The Gateway to Complex Molecules
The true value of 3-Nitro-5-(trifluoromethyl)benzaldehyde lies in the reactivity of its aldehyde group, which serves as a primary conjugation point.
Reductive Amination: Building C-N Bonds
Reductive amination is one of the most robust and widely used methods in drug discovery for synthesizing amines. The aldehyde provides the electrophilic carbon for the initial imine formation, which is then reduced in situ to the corresponding amine.
Reductive Amination Workflow Diagram
Caption: A generalized workflow for reductive amination.
Protocol: Reductive Amination
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Setup: Dissolve 3-Nitro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate the formation of the imine intermediate.
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Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
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Causality: NaBH(OAc)₃ is a preferred reagent because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine (iminium ion) intermediate. This selectivity is key to a clean, one-pot reaction.
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Monitoring & Workup: Stir at room temperature until TLC or LC-MS shows complete consumption of the starting material. Quench the reaction with aqueous sodium bicarbonate solution, extract the product with an organic solvent, dry, and purify by column chromatography.
Applications in Drug Discovery: A Field-Proven Asset
The trifluoromethyl group is a privileged moiety in medicinal chemistry. Its inclusion can significantly enhance a molecule's therapeutic potential by improving its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
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Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and interact with biological targets.[1] This is particularly valuable for developing drugs that need to penetrate the blood-brain barrier for treating neurodegenerative diseases.[1]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidative metabolism at that position, thereby increasing the drug's half-life in the body.
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Case Study Insight: Derivatives of structurally similar trifluoromethyl benzaldehydes have shown promise as cholinesterase inhibitors for managing diseases like Alzheimer's and as cytotoxic agents against various cancer cell lines.[1] The 3-nitro-5-(trifluoromethyl)benzaldehyde scaffold provides a direct entry point for synthesizing libraries of such compounds for screening and lead optimization.
Analytical Characterization & Quality Control
A self-validating workflow demands rigorous analytical confirmation of the product's identity and purity.
Table 2: Expected Analytical Data
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | Aldehyde proton singlet (~10 ppm). Aromatic protons as singlets or narrow multiplets (8-9 ppm). | The aldehyde proton is highly deshielded. The aromatic protons are in a highly electron-deficient environment, shifting them downfield. |
| ¹³C NMR | Carbonyl carbon (~190 ppm). Aromatic carbons attached to F and N are visible, with C-F coupling observed for the CF₃ carbon. | Provides a map of the carbon skeleton, confirming the presence of all functional groups.[7] |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. | Confirms the presence and electronic environment of the trifluoromethyl group. |
| FT-IR | Strong C=O stretch (~1700 cm⁻¹). N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). C-F stretches (~1100-1300 cm⁻¹). | Confirms the presence of the key functional groups by their characteristic vibrational frequencies. |
| HPLC/LC-MS | A single major peak in the chromatogram, with the mass spectrometer showing the correct molecular ion peak (m/z = 219.01). | Establishes the purity of the compound and confirms its molecular weight. |
Safety and Handling Protocols
As with any reactive chemical, proper handling is essential for laboratory safety.
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Hazard Identification: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]
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Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).
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Handling: Avoid creating dust. Avoid all personal contact, including inhalation.[8] Wash hands thoroughly after handling. Keep containers securely sealed when not in use.[9]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[10] Keep the container tightly closed under an inert atmosphere.[3]
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Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Nitro-5-(trifluoromethyl)benzaldehyde is far more than a simple intermediate; it is a strategically designed building block that offers a convergence of reactivity and property-enhancing features. Its aldehyde handle provides a reliable point for molecular elaboration, while the nitro and trifluoromethyl groups offer dual avenues for modulating electronic properties and pharmacokinetic profiles. For the medicinal chemist, this compound represents an efficient starting point for the rational design of novel therapeutics, providing a robust and versatile platform to accelerate the drug discovery process.
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